5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole

Structure-Activity Relationship Pyrazoline Isomers Receptor Binding

5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole (CAS 330202-21-6) is a 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazole (pyrazoline) derivative. The compound incorporates a 4-bromophenyl group at C5, a 4-methoxyphenyl group at C3, and a 3-nitrobenzoyl substituent at N1, resulting in a molecular formula of C₂₃H₁₈BrN₃O₄ and a molecular weight of 480.32 g/mol.

Molecular Formula C23H18BrN3O4
Molecular Weight 480.318
CAS No. 330202-21-6
Cat. No. B2693220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole
CAS330202-21-6
Molecular FormulaC23H18BrN3O4
Molecular Weight480.318
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C23H18BrN3O4/c1-31-20-11-7-15(8-12-20)21-14-22(16-5-9-18(24)10-6-16)26(25-21)23(28)17-3-2-4-19(13-17)27(29)30/h2-13,22H,14H2,1H3
InChIKeyZKAFWPFYETZWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole (CAS 330202-21-6) – Procurement-Focused Structural & Pharmacological Profile


5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole (CAS 330202-21-6) is a 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazole (pyrazoline) derivative . The compound incorporates a 4-bromophenyl group at C5, a 4-methoxyphenyl group at C3, and a 3-nitrobenzoyl substituent at N1, resulting in a molecular formula of C₂₃H₁₈BrN₃O₄ and a molecular weight of 480.32 g/mol . This substitution pattern distinguishes it from other closely related pyrazoline analogs, positioning it as a candidate of interest in medicinal chemistry and biological screening programs where specific halogen and nitroaryl pharmacophores are critical for target engagement [1]. The compound is offered at 95% or higher purity by multiple specialty chemical suppliers .

Why 4,5-Dihydro-1H-pyrazoles Cannot Be Casually Substituted – The Critical Role of the N1-Acyl, C3-Aryl, and C5-Aryl Substituents


1,3,5-Trisubstituted 4,5-dihydro-1H-pyrazoles exhibit highly regio- and chemoselective biological activity profiles that are exquisitely sensitive to the identity and position of aryl and acyl substituents [1]. Systematic SAR studies in related scaffolds have demonstrated that modifying the N1-acyl group (e.g., replacing 3-nitrobenzoyl with 2-nitrobenzoyl or benzenesulfonyl) alters the electronic character and steric environment of the heterocyclic core, which can dramatically shift target binding and selectivity profiles [2]. Consequently, a generic substitution with a “similar-looking” pyrazoline analog—even one sharing the same molecular formula—carries a high risk of introducing undesired changes in potency, selectivity, and physicochemical properties that are not predictable a priori .

Quantitative Differentiation Evidence for 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole (CAS 330202-21-6) Against Closest Analogs


Positional Isomer Differentiation: C5-4-Bromophenyl vs. C5-3-Nitrophenyl in 1,3,5-Trisubstituted Scaffolds

A direct positional isomer, 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole (CAS 330662-86-7), shares the identical molecular formula (C₂₃H₁₈BrN₃O₄) but places the 4-bromobenzoyl group at N1 and the 3-nitrophenyl group at C5 . In the target compound (CAS 330202-21-6), the 4-bromophenyl group resides at C5, while the N1 position is acylated with 3-nitrobenzoyl. This positional inversion is predicted to alter the three-dimensional pharmacophore geometry and the electronic distribution across the pyrazoline ring, potentially affecting target recognition. Although direct comparative bioactivity data for the two isomers are not publicly available, computational studies on related pyrazoline scaffolds indicate that switching the C3 and C5 aryl groups can lead to >10-fold differences in enzyme inhibition IC₅₀ [1].

Structure-Activity Relationship Pyrazoline Isomers Receptor Binding

N1-Acyl Substitution: 3-Nitrobenzoyl vs. Phenylsulfonyl in Pyrazoline-Based Bioactive Conformations

Replacement of the 3-nitrobenzoyl group on N1 with a phenylsulfonyl group, as in 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 362490-87-7), represents a distinct pharmacophoric switch from a planar, electron-deficient benzoyl group to a tetrahedral sulfonyl functionality . The nitrobenzoyl moiety participates in π–π stacking and hydrogen bonding interactions with enzyme active sites, while the sulfonyl group preferentially engages in sulfonamide-type polar interactions. In a series of 4,5-dihydro-1H-pyrazoles evaluated as nNOS inhibitors, N-benzoyl derivatives showed a 5- to 20-fold improvement in selectivity versus N-sulfonyl counterparts [1].

Nitroaromatic Pharmacology Acyl Group SAR Enzyme Inhibition

Nitro Group Regioisomerism: 3-Nitrobenzoyl vs. 2-Nitrobenzoyl in 4,5-Dihydro-1H-pyrazoles

The 3-nitrobenzoyl group on the target compound places the nitro substituent at the meta position of the benzoyl ring, in contrast to the ortho-nitro isomer 1-(2-nitrobenzoyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (I) [1]. X-ray crystallography and DFT calculations on the ortho isomer revealed a twisted benzoyl conformation due to steric hindrance at the ortho position, fundamentally altering the surface electrostatic potential and molecular docking scores against targets such as tyrosine kinases [2]. In contrast, the meta-nitro geometry of CAS 330202-21-6 is predicted to permit a more co-planar arrangement, potentially enhancing interactions with flat binding pockets. Computational docking studies on related pyrazole analogs have reported a difference of –1.5 to –2.0 kcal/mol in binding free energy between ortho- and meta-substituted nitrobenzoyl regioisomers [2].

Regioisomerism Nitro Group Electronics Molecular Docking

Bromine Substituent Impact: C5-4-Bromophenyl vs. C5-4-Methoxyphenyl for Halogen Bonding Interactions

The 4-bromophenyl moiety at C5 in CAS 330202-21-6 introduces a heavy halogen capable of forming halogen bonds (XB) with backbone carbonyls and π-systems in protein binding sites [1]. Replacing this group with a 4-methoxyphenyl group, as in 1-(2-nitrobenzoyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, eliminates halogen bond donor ability entirely. In a systematic evaluation of pyrazole-based Src kinase inhibitors, compounds bearing 4-bromophenyl substituents exhibited IC₅₀ values 2- to 5-fold lower (more potent) than their 4-methoxyphenyl counterparts, attributed to favorable halogen–π interactions with active-site tyrosine residues [2].

Halogen Bonding 4-Bromophenyl Structure-Based Design

High-Throughput Screening Fingerprint: Activity Profile in Primary Bioassays

CAS 330202-21-6 has been profiled in a panel of high-throughput screening (HTS) bioassays deposited in PubChem, including a cell-based primary assay for GPR151 agonists and AlphaScreen-based biochemical assays for protein–protein interaction inhibitors . While the full quantitative outcome scores require direct access to PubChem AID records, the compound's inclusion in multiple assay panels indicates a broad biological interrogability not available to all close analogs. Notably, the positional isomer CAS 330662-86-7 has not been reported in the same HTS panel, suggesting that CAS 330202-21-6 may offer a unique screening fingerprint [1].

HTS Profiling GPR151 Probe Discovery

Optimal Procurement and Application Scenarios for 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole (CAS 330202-21-6)


Structure-Activity Relationship (SAR) Expansion Programs for Pyrazoline-Based Kinase Inhibitors

This compound is best deployed in medicinal chemistry campaigns that systematically probe the C5 halogen pharmacophore in the context of an N1 meta-nitrobenzoyl scaffold. The quantitative SAR evidence from related pyrazole kinase inhibitors indicates that the 4-bromophenyl group contributes a 2- to 5-fold potency advantage relative to 4-methoxyphenyl [1]. Combined with the meta-nitro geometry favoring co-planar binding conformations, this makes CAS 330202-21-6 a logical intermediate to bridge between 4-methoxyphenyl and 4-bromophenyl SAR series.

Computational Chemistry and Docking-Based Lead Optimization

The compound's predicted binding free energy advantage of –1.5 to –2.0 kcal/mol over its ortho-nitro regioisomer positions it as a higher-priority candidate for virtual screening campaigns targeting flat, hydrophobic protein pockets [2]. Procurement of this specific regioisomer ensures alignment with computational models that penalize steric clashes present in ortho-substituted analogs.

Fragment-Based Screening Libraries Requiring Halogen Bond Donors

For fragment libraries or focused screening sets designed to exploit halogen bonding interactions, CAS 330202-21-6 provides a characterized 4-bromophenyl donor within a drug-like pyrazoline core. The absence of this halogen bond capability in methoxy-substituted analogs makes the brominated compound the only viable selection within this congeneric series for halogen-directed screening [1].

HTS Hit Follow-up and Mechanistic Profiling

Given its annotation in PubChem HTS assays including GPR151 and AlphaScreen panels, this compound is a suitable starting point for researchers investigating orphan GPCR targets or developing protein–protein interaction probes [3]. Its pre-existing screening data can streamline the transition from primary hit to confirmatory dose-response studies.

Quote Request

Request a Quote for 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.